molecular formula C8H10ClN3O B11903041 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 1956318-98-1

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11903041
CAS No.: 1956318-98-1
M. Wt: 199.64 g/mol
InChI Key: KFSUSSFYLZGAPS-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride is a benzimidazole derivative characterized by a methoxy group at the 5-position and an amine group at the 2-position of the benzimidazole core, with a hydrochloride salt formulation. Its synthesis typically involves treating benzene-1,2-diamine derivatives with carbon disulfide and potassium hydroxide in methanol, followed by alkylation with iodomethane in dimethylformamide (DMF) . This compound serves as a key intermediate in organic synthesis, notably in the preparation of photoswitchable arylazobenzimidazoles, where it reacts with nitrosobenzene to yield functionalized derivatives under catalytic conditions .

Properties

CAS No.

1956318-98-1

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

6-methoxy-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c1-12-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H

InChI Key

KFSUSSFYLZGAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the condensation of o-phenylenediamine with methoxy-substituted aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of benzimidazole, including 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride, have shown promising antimicrobial effects against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives demonstrate their effectiveness in inhibiting microbial growth .
  • Anticancer Potential : Studies have highlighted the anticancer properties of related benzimidazole compounds. For instance, certain derivatives have displayed potent activity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating greater efficacy than standard chemotherapeutic agents like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole core can enhance anticancer activity.

Interaction Studies

Research has focused on the interactions of this compound with various biological receptors and enzymes. Notably, it has been studied for its potential as an inhibitor of specific ATPase activities, which are crucial in cellular processes such as protein degradation and apoptosis regulation . The compound's ability to modulate these pathways may offer therapeutic avenues in cancer treatment.

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial activity of synthesized derivatives, compounds were tested against multiple bacterial strains using tube dilution techniques. Results indicated significant antibacterial effects with MIC values ranging from 1.27 µM to 2.65 µM for different derivatives .
  • Anticancer Screening : A comparative study assessed the anticancer activity of various benzimidazole derivatives against HCT116 cells. Compounds were found to exhibit IC50 values lower than that of standard treatments, indicating a promising therapeutic index for further development .

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include halogenated (e.g., chloro, bromo) and alkylated benzimidazole derivatives. Differences in substituents significantly influence physicochemical properties and reactivity:

  • 5-Chloro-2-methyl-1H-benzimidazol-6-amine : Synthesized via tin(II) chloride-mediated reduction, this chloro derivative exhibits a melting point of 108°C and distinct FT-IR (C=N stretch at 1639 cm⁻¹) and NMR profiles (δ 2.40 ppm for CH₃) .
  • 5-Bromo-1H-benzo[d]imidazol-2-amine: Bromination at the 5-position enhances electrophilic reactivity, facilitating N-arylation and acetamide derivatization for non-linear optical (NLO) studies .
  • 4-Bromo-5-methoxy-1H-benzo[d]imidazole : Combines bromo and methoxy groups, offering dual reactivity sites for further functionalization .

Physicochemical and Bioavailability Considerations

  • Melting Points and Solubility : Chloro derivatives exhibit higher melting points (e.g., 108°C ) than methoxy analogues, suggesting differences in crystallinity and solubility.

Commercial and Economic Factors

  • Cost and Availability : Methoxy derivatives (e.g., 4-Bromo-5-methoxy-1H-benzo[d]imidazole at $15/g ) are more cost-effective than specialized brominated or dimethylated variants (e.g., N,N-Dimethyl-1H-benzo[d]imidazol-2-amine at €104/g ).

Biological Activity

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C10H12ClN3O
Molecular Weight 227.68 g/mol
IUPAC Name This compound
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antidepressant Effects : Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anticancer Activity : Studies have shown that derivatives of benzimidazole can inhibit the proliferation of cancer cells by interfering with DNA topoisomerases, leading to apoptosis in various cancer cell lines . The compound has demonstrated selective cytotoxicity against hormone-dependent breast cancer cells (MCF-7), with an IC50 value of 4.2 nM, indicating potent anticancer properties .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although specific MIC values require further investigation.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzimidazole derivatives, including this compound. The findings indicated that this compound effectively downregulated estrogen receptors in MCF-7 cells, contributing to its anticancer efficacy .

Neuropharmacological Studies

In a neuropharmacological context, the compound was tested for its antidepressant-like effects in animal models. It showed significant improvement in depression-like behaviors, suggesting a potential role as a therapeutic agent for mood disorders.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared to other benzimidazole derivatives:

CompoundBiological ActivityIC50 (nM)
5-Methoxy-1H-benzo[d]imidazol-2-amine HClAnticancer (MCF-7)4.2
Benzimidazole Derivative AAntimicrobialTBD
Benzimidazole Derivative BAntidepressantTBD

Future Directions in Research

Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying the anticancer and antidepressant effects.
  • Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure influence biological activity.

Q & A

Q. Key Table: Synthesis Conditions

Reagents/ConditionsSolvent SystemTemperatureYieldReference
Nitrosobenzene, NaOHToluene/water80–85°C31.5%
Oxone® (oxidizing agent)CH₂Cl₂/waterRoom tempN/A*
*Yield data not explicitly reported for oxidative steps.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Characterization relies on:

  • NMR : 1^1H and 13^13C NMR to confirm methoxy group position and aromatic proton environments.
  • FT-IR : Peaks at ~3400 cm1^{-1} (N–H stretch) and ~1250 cm1^{-1} (C–O–C stretch) .
  • UV-Vis : Absorption bands at 270–290 nm due to π→π* transitions in the benzimidazole core .
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₈H₁₀ClN₃O (theoretical MW: 215.64 g/mol).

Q. Key Table: Spectral Data

TechniqueKey ObservationsReference
FT-IRN–H (3400 cm1^{-1}), C–O–C (1250 cm1^{-1})
UV-Visλ_max = 280 nm (methoxy influence)
1^1H NMRδ 3.8 ppm (OCH₃), δ 6.7–7.5 ppm (aromatic)

Basic: What are common chemical reactions and reagents used with this compound?

Methodological Answer:
The compound participates in:

  • Azo Coupling : Reacts with aryl diazonium salts under basic conditions to form arylazobenzimidazoles (visible-light photoswitches) .
  • Oxidation : Oxone® in CH₂Cl₂/water generates sulfoxide derivatives .
  • Nucleophilic Substitution : Reacts with sulfonyl azides and terminal alkynes in copper-catalyzed three-component reactions to form N-sulfonylamidines .

Q. Key Reagents :

  • Oxidants : Oxone®, H₂O₂.
  • Catalysts : CuI (for alkyne coupling).
  • Bases : NaOH, K₂CO₃.

Advanced: How do computational studies (e.g., DFT) inform its electronic structure and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO Gap : ~4.5 eV, indicating moderate electrophilicity.
  • Fukui Functions : Highlight nucleophilic sites at the NH group and methoxy-substituted aromatic carbon .
  • NBO Analysis : Delocalization of lone-pair electrons from the methoxy group stabilizes the benzimidazole ring .

Q. Key Table: DFT Parameters

ParameterValue (eV)SignificanceReference
HOMO Energy-6.2Electron-donating capacity
LUMO Energy-1.7Electrophilic reactivity
Band Gap4.5Stability under redox conditions

Advanced: How to resolve contradictory data in reaction optimization (e.g., yield vs. purity)?

Methodological Answer:
Contradictions often arise from:

  • Side Reactions : Methoxy group oxidation or imidazole ring decomposition. Mitigate via inert atmospheres (N₂/Ar) and controlled temperature .
  • Purification Challenges : Use preparative TLC over column chromatography for polar byproducts .
  • Analytical Validation : Cross-validate yields via HPLC (using USP Reference Standards) and 1^1H NMR integration .

Q. Case Study :

  • Initial synthesis () yielded 31.5% due to competing azo coupling vs. oxidation. Adjusting nitrosobenzene stoichiometry improved selectivity .

Advanced: What strategies assess its interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with antimicrobial/anticancer activity .
  • Molecular Docking : Simulate binding to tubulin (anticancer target) or cytochrome P450 enzymes .
  • In Vitro Assays : Test against Helicobacter pylori (MIC = 2–8 µg/mL) or cancer cell lines (IC₅₀ via MTT assay) .

Q. Key Table: Biological Activity Data

TargetAssay TypeResult (IC₅₀/MIC)Reference
H. pyloriBroth dilution2–8 µg/mL
HeLa cells (cancer)MTT assay12.5 µM

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